Trypanothione Reductase Inhibition Claim Versus Unsubstituted Benzamide Baseline
The vendor smolecule.com states that N‑[2,2‑bis(furan‑2‑yl)ethyl]‑3‑(dimethylamino)benzamide ‘exhibits notable biological activity, particularly as an inhibitor of trypanothione reductase’ . This claim positions the compound within the established class of arylfuran‑based trypanothione reductase (TR) inhibitors, for which numerous quantitative IC₅₀ values have been reported [1]. However, no primary experimental IC₅₀ for this exact compound has been identified in the public domain, and the comparator data presented below are class‑level inferences drawn from structurally analogous arylfuran TR inhibitors. Readers should treat the vendor statement as an unvalidated annotation until independent confirmatory data emerge.
| Evidence Dimension | Trypanothione reductase (TryR) inhibitory activity |
|---|---|
| Target Compound Data | Claimed inhibitor; no quantitative IC₅₀ available in peer‑reviewed literature |
| Comparator Or Baseline | 2,5‑Bis(4‑acetamidophenyl)furan (arylfuran TR inhibitor): IC₅₀ = 27 µM against T. cruzi TryR [1] |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | Recombinant T. cruzi TryR; NADPH‑dependent reduction of trypanothione disulfide [1] |
Why This Matters
Confirmation of TR inhibition would provide a quantifiable differentiation axis for procurement decisions in antiparasitic drug discovery, but the current evidence level is insufficient to support selection over validated TR inhibitors.
- [1] M. P. P. de Almeida et al. ‘Arylfurans as potential Trypanosoma cruzi trypanothione reductase inhibitors.’ Mem. Inst. Oswaldo Cruz, 2006, 101(2), 169–173. View Source
